3-Cyano-4-nitrobenzoic acid
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Overview
Description
3-Cyano-4-nitrobenzoic acid is a chemical compound with the molecular weight of 192.13 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a cyano group at the 3rd position and a nitro group at the 4th position . The InChI code for this compound is1S/C8H4N2O4/c9-4-6-3-5 (8 (11)12)1-2-7 (6)10 (13)14/h1-3H, (H,11,12)
. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Chemical Reactions and Derivatives
3-Cyano-4-nitrobenzoic acid is a versatile compound in chemical synthesis. It has been used as a building block in the synthesis of various compounds, such as 3-Methyl-4-nitrobenzoic acid, synthesized via oxidation of 2,4-(dimethylnitrobenzene) with molecular oxygen, catalyzed by cobalt acetate (Yueqin Cai & Qiu Shui, 2005). Another example is the use of 3-nitrobenzoic acid, a related compound, in the synthesis of 3-aminobenzoic acid, an intermediate for medicines and dyes (Yin Qun, 2010).
Liquid Crystalline Properties
Studies have demonstrated the role of compounds containing cyano/nitro substituents, similar to this compound, in the formation of liquid crystalline phases. For example, compounds derived from 3-hydroxybenzoic acid with nitro substituents exhibited transitions between different smectic phases in liquid crystals (H. Murthy, 2004).
Photoluminescence and Gas Sensor Properties
4-Nitrobenzoic acid derivatives, closely related to this compound, have been investigated for their photoluminescence properties and potential applications in gas sensors. For instance, novel hydrothermal processes using p-nitrobenzoic acid have been employed to synthesize WO3 nanoplates with specific optical properties, suggesting possible applications in gas sensing (Xintai Su et al., 2010).
Thermodynamic and Kinetic Studies
3-Methyl-4-nitrobenzoic acid, a compound closely related to this compound, has been the subject of thermodynamic and kinetic studies. These studies provide insights into its solubility in various organic solvents, contributing to the understanding of its behavior in different chemical environments and processes (Yüfang Wu et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets due to their high reactivity .
Mode of Action
The mode of action of 3-Cyano-4-nitrobenzoic acid is not well-documented. Nitro compounds, in general, are known for their high reactivity, which is attributed to the nitro group (-NO2). The nitro group is a hybrid of two equivalent resonance structures, with a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character can influence the compound’s interaction with its targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
The polar character of the nitro group in nitro compounds can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
For instance, certain nitrobenzoic acid derivatives have been found to inhibit cancer cell migration .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of nitro compounds .
Biochemical Analysis
Biochemical Properties
It is known that nitro compounds, such as 3-Cyano-4-nitrobenzoic acid, are important class of nitrogen derivatives . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This property can influence the compound’s interactions with various biomolecules.
Cellular Effects
It is known that nitro compounds can have various effects on cellular processes .
Molecular Mechanism
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . This suggests that this compound could potentially interact with biomolecules through similar mechanisms.
Metabolic Pathways
Nitro compounds are known to undergo various reactions, including reduction to amines , which suggests that this compound could potentially be involved in similar metabolic pathways.
Properties
IUPAC Name |
3-cyano-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O4/c9-4-6-3-5(8(11)12)1-2-7(6)10(13)14/h1-3H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDLSOMGEKEXKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350540-03-2 |
Source
|
Record name | 3-cyano-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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